molecular formula C13H11N5O B2699851 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)benzonitrile CAS No. 2319851-00-6

3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)benzonitrile

Cat. No. B2699851
CAS RN: 2319851-00-6
M. Wt: 253.265
InChI Key: SGCAQBFOMUFUBG-UHFFFAOYSA-N
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Description

3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Properties

The synthesis and evaluation of novel 1,2,4-triazole derivatives, including compounds related to our target molecule, have shown promising anticancer activity . Specifically, derivatives containing the 1,2,4-triazole ring exhibit cytotoxic effects against human cancer cell lines (such as MCF-7, Hela, and A549). Notably, some of these compounds demonstrated cytotoxic activity at concentrations lower than 12 μM against Hela cells. Further studies have explored their safety profiles, revealing selectivity against cancerous cells while sparing normal cells.

Organic Light-Emitting Diodes (OLEDs)

Bipolar materials based on 2-(2-phenyl-2H-1,2,4-triazol-3-yl)pyridine have been synthesized for use in OLEDs . These materials exhibit both electron-donating and electron-withdrawing properties, making them suitable for charge transport and emission layers in deep-blue OLEDs.

Hydrogen Bonding Networks

The compound 5-amino-1H-1,2,4-triazole-3-carbohydrazide forms extensive hydrogen bonding interactions, leading to a complex 3D network. This network contributes to its high density, insensitivity, and thermal stability .

Energetic Materials

Derivatives of 5-amino-2H-1,2,3-triazol-4-yl-tetrazole have been prepared, including those with azido and nitro groups. These nitrogen-rich compounds hold promise as energetic materials .

Aromatase Inhibition

Molecular docking studies have explored the binding modes of 1,2,4-triazole derivatives within the active site of the aromatase enzyme. Aromatase inhibitors play a crucial role in breast cancer treatment by blocking estrogen synthesis .

properties

IUPAC Name

3-[3-(triazol-2-yl)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c14-7-10-2-1-3-11(6-10)13(19)17-8-12(9-17)18-15-4-5-16-18/h1-6,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCAQBFOMUFUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)benzonitrile

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